Comparative SYK Enzymatic Potency: GSK143 vs. R406 and Entospletinib
In head-to-head enzymatic assays, GSK143 demonstrates a more potent inhibition of SYK compared to the clinically evaluated inhibitor R406. GSK143 exhibits an IC50 of 31.6 nM (pIC50 7.5), whereas R406 shows an IC50 of 41 nM. This represents a ~1.3-fold increase in potency for GSK143 . Compared to the more recently developed SYK inhibitor entospletinib (IC50 7.7 nM), GSK143 is less potent in the isolated enzyme assay, highlighting its specific potency tier .
| Evidence Dimension | SYK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 31.6 nM (pIC50 7.5) |
| Comparator Or Baseline | R406: 41 nM; Entospletinib: 7.7 nM |
| Quantified Difference | GSK143 is 1.3-fold more potent than R406; Entospletinib is 4.1-fold more potent than GSK143 |
| Conditions | Recombinant human SYK enzyme inhibition assay |
Why This Matters
This positions GSK143 as a mid-potency tool compound, offering a balance between robust target engagement (superior to R406) and avoiding potential cytotoxicity from ultra-high potency, which is critical for functional signaling studies.
